molecular formula C21H23N7O B1192657 DS21360717

DS21360717

Cat. No.: B1192657
M. Wt: 389.463
InChI Key: VFVLUXBYMUKJIJ-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DS21360717 is a potent and orally active inhibitor of FER tyrosine kinase, a non-transmembrane receptor tyrosine kinase involved in cell-cell adhesion and signaling from cell surface receptors to the cytoskeleton. This compound has shown significant anti-tumor activity, making it a promising candidate for cancer treatment .

Scientific Research Applications

Chemistry

In chemistry, DS21360717 is used as a tool compound to study the role of FER tyrosine kinase in various cellular processes. Its potent inhibitory activity makes it valuable for dissecting the signaling pathways regulated by FER .

Biology

In biological research, this compound is used to investigate the role of FER in cell migration, adhesion, and metastasis. Studies have shown that FER is involved in the progression of certain cancers, making this compound a useful compound for cancer research .

Medicine

In medicine, this compound has shown promise as an anti-cancer agent. Preclinical studies have demonstrated its ability to inhibit tumor growth in animal models, suggesting potential therapeutic applications in cancer treatment .

Industry

In the pharmaceutical industry, this compound is being explored for its potential as a cancer therapeutic. Its high potency and oral bioavailability make it an attractive candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DS21360717 involves the preparation of pyrido-pyridazinone derivativesThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DS21360717 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity or stability .

Mechanism of Action

DS21360717 exerts its effects by inhibiting FER tyrosine kinase. FER is involved in signaling pathways that regulate cell adhesion, migration, and proliferation. By inhibiting FER, this compound disrupts these pathways, leading to reduced tumor growth and metastasis. The molecular targets of this compound include the ATP-binding site of FER, where it competes with ATP to inhibit kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DS21360717 is unique due to its high specificity and potency against FER tyrosine kinase. Its ability to inhibit FER at nanomolar concentrations sets it apart from other kinase inhibitors, making it a valuable tool for research and a promising candidate for cancer therapy .

Properties

Molecular Formula

C21H23N7O

Molecular Weight

389.463

IUPAC Name

7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile

InChI

InChI=1S/C21H23N7O/c1-12-5-4-6-13(9-12)25-20-18-15(11-24-28-21(18)29)14(10-22)19(27-20)26-17-8-3-2-7-16(17)23/h4-6,9,11,16-17H,2-3,7-8,23H2,1H3,(H,28,29)(H2,25,26,27)/t16-,17+/m0/s1

InChI Key

VFVLUXBYMUKJIJ-DLBZAZTESA-N

SMILES

CC1=CC(=CC=C1)NC2=C3C(=C(C(=N2)NC4CCCCC4N)C#N)C=NNC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DS21360717;  DS-21360717;  DS 21360717; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.